Tauro-omega-muricholic acid sodium is a taurine-conjugated derivative of the secondary bile acid omega-muricholic acid. This compound is formed through the conjugation of omega-muricholic acid with taurine, an amino acid that plays a significant role in bile acid metabolism. The compound is primarily recognized for its potential applications in biomedical research, particularly in understanding its role as a biomarker for neonatal sepsis and other metabolic disorders.
The primary source of tauro-omega-muricholic acid sodium is the enzymatic conversion of omega-muricholic acid by gut microbiota, particularly from the genus Clostridium. Omega-muricholic acid itself is derived from the intestinal flora of rodents and is less prevalent in humans. The synthesis of tauro-omega-muricholic acid sodium can also occur in laboratory settings through chemical synthesis methods.
Tauro-omega-muricholic acid sodium belongs to the class of bile acids and is specifically categorized as a taurine-conjugated bile acid. Its molecular formula is , and it has a molecular weight of 537.68 g/mol. The compound's structure includes multiple hydroxyl groups and a sulfonate group, which contribute to its solubility and biological activity.
The synthesis of tauro-omega-muricholic acid sodium can be approached through various methods:
In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to purify and analyze the synthesized compound. The purity of commercially available tauro-omega-muricholic acid sodium typically exceeds 95%, ensuring its suitability for research purposes.
The molecular structure of tauro-omega-muricholic acid sodium features several key components:
Tauro-omega-muricholic acid sodium participates in various biochemical reactions:
The stability of tauro-omega-muricholic acid sodium under physiological conditions allows it to effectively interact with bile salts and other lipids during digestion, facilitating lipid absorption.
The mechanism of action for tauro-omega-muricholic acid sodium primarily involves its role in lipid metabolism and absorption:
Research indicates that elevated levels of tauro-omega-muricholic acid sodium correlate with specific pathological conditions, making it a potential biomarker for diagnostic purposes.
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to characterize these properties further.
Tauro-omega-muricholic acid sodium has several applications in scientific research:
The formation of tauro-omega-muricholic acid sodium represents a critical endpoint in the hepatic bile acid conjugation cascade. Hepatocytes initiate this process by synthesizing the precursor bile acid omega-muricholic acid (5β-cholanic acid-3α,6α,7β-triol), characterized by its unique hydroxyl group orientations at carbon positions 6 (α-configuration) and 7 (β-configuration). This trihydroxylated bile acid subsequently undergoes amidation through a two-step enzymatic process. Initially, the rate-limiting enzyme bile acid coenzyme A synthetase (BACS) activates the carboxyl group of omega-muricholic acid using coenzyme A, forming an acyl-CoA thioester intermediate. Subsequently, bile acid coenzyme A:amino acid N-acyltransferase (BAAT) catalyzes the nucleophilic attack by the amino group of taurine on this activated carbonyl center, forming a stable amide bond and releasing coenzyme A. This conjugation yields tauro-omega-muricholic acid (5β-cholanic acid-3α,6α,7β-triol N-(2-sulphoethyl)-amide), which is stabilized as its sodium salt for physiological functions [3] [4].
This conjugation profoundly alters the physicochemical properties of the bile acid. The sulfonic acid group of taurine (pKa ≈ 1.5) remains fully ionized across physiological pH ranges, while the amide bond resists both chemical and enzymatic hydrolysis. Consequently, tauro-omega-muricholic acid sodium exhibits greater aqueous solubility (approximately 18.6 mM in dimethyl sulfoxide) and enhanced resistance to precipitation in the acidic duodenal environment compared to its unconjugated counterpart. These properties facilitate its role in lipid emulsification while preventing cytotoxic accumulation within hepatocytes. Analytical studies employing ultraperformance liquid chromatography/multiple reaction monitoring/mass spectrometry have quantified tauro-omega-muricholic acid sodium at concentrations ranging from nanomolar to micromolar levels in biological matrices, with detection limits as low as 2.5 nM in 25 μL serum samples [4].
Table 1: Analytical Performance Characteristics for Tauro-omega-Muricholic Acid Sodium Quantification
Parameter | Value | Significance |
---|---|---|
Quantification Limit | 2.5–20 nM | Enables detection in biological matrices |
Intraday Precision | <8.6% RSD | High analytical reproducibility |
Interday Precision | <16.0% RSD | Consistent performance over time |
Accuracy (RE) | -11.9% to 8.6% | Minimal systematic error |
Linearity (R²) | >0.996 | Reliable quantitation across concentrations |
Retention Time | 21-minute run | Efficient separation from isomeric forms |
Sulfonation represents a pivotal regulatory modification in bile acid metabolism, primarily catalyzed by sulfotransferase family 2A member 1 (formerly SULT2A1). This cytosolic enzyme, abundantly expressed in human liver (approximately 300 RPKM) and adrenal glands (approximately 86 RPKM), transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate to hydroxyl groups at the C-3, C-6, or C-7 positions of bile acids. The sulfonation of tauro-omega-muricholic acid sodium occurs predominantly at the 6α-hydroxyl position, generating the 6-O-sulfo derivative. This modification dramatically increases the molecule's aqueous solubility and renal excretion potential while simultaneously decreasing its intestinal reabsorption and cytotoxicity [2].
The catalytic mechanism involves a sequential ordered bi-bi process where 3'-phosphoadenosine-5'-phosphosulfate binds first, inducing conformational changes that create a high-affinity bile acid-binding pocket. The enzyme exhibits remarkable regioselectivity toward the 6α-hydroxyl group of tauro-omega-muricholic acid sodium, attributed to steric constraints within its substrate-binding channel. Structural analyses reveal that sulfotransferase family 2A member 1 contains a characteristic "gate" residue (Glu77) that controls access to the catalytic site, ensuring preferential sulfonation of 6α-hydroxy bile acids over their 7β-hydroxy counterparts. Genetic polymorphisms in the sulfotransferase family 2A member 1 gene significantly impact enzymatic efficiency, with certain allelic variants demonstrating up to 60% reduced catalytic activity toward dehydroepiandrosterone (a model substrate) due to altered substrate binding affinity rather than decreased protein expression [2] [4].
Table 2: Catalytic Properties of Sulfotransferase Family 2A Member 1 Toward Bile Acid Substrates
Enzymatic Characteristic | Value/Feature | Functional Implication |
---|---|---|
Primary Tissue Expression | Liver, adrenal glands | Site-specific metabolism |
Catalytic Efficiency (kcat/Km) | Variant-dependent | Polymorphism impacts activity |
Binding Affinity | Ordered bi-bi mechanism | 3'-phosphoadenosine-5'-phosphosulfate binds first |
Regioselectivity | 6α-OH > 3α-OH > 7β-OH | Position-specific modification |
Genetic Polymorphisms | Multiple nonsynonymous SNPs | Altered enzyme kinetics |
Structural Determinant | Glu77 gate residue | Substrate access control |
The intestinal microbiota plays an indispensable role in generating the immediate biosynthetic precursor for tauro-omega-muricholic acid sodium. Commensal bacteria, particularly Clostridium species (including Clostridium scindens and Clostridium hylemonae), express 7β-dehydroxylase enzyme complexes that catalyze the stereochemical inversion of tauro-β-muricholic acid (3α,6β,7β-trihydroxy) to tauro-omega-muricholic acid (3α,6α,7β-trihydroxy). This biotransformation occurs through a multi-step mechanism involving transient 7-oxo intermediate formation followed by NADPH-dependent stereospecific reduction. The 7β-dehydroxylase complex comprises bile acid inducible (bai) genes, with baiE encoding the critical 7β-hydroxysteroid dehydrogenase that initiates the dehydrogenation step [3] [4].
This microbial conversion represents a crucial metabolic divergence point in the enterohepatic circulation. Tauro-omega-muricholic acid sodium generated in the ileum and colon undergoes partial deconjugation by bacterial bile salt hydrolases, releasing free omega-muricholic acid that can be passively absorbed or further metabolized. The resulting free bile acid is then transported via the portal vein to hepatocytes, where it undergoes efficient reconjugation with taurine. This microbial-host metabolic partnership creates a dynamic equilibrium influencing the overall composition of the bile acid pool. Comparative metabolomic studies demonstrate that germ-free mice exhibit undetectable hepatic and systemic tauro-omega-muricholic acid sodium, confirming the absolute requirement for intestinal microbiota in its biosynthesis. Furthermore, antibiotic exposure significantly reduces fecal tauro-omega-muricholic acid sodium levels by approximately 85%, highlighting the vulnerability of this biosynthetic pathway to microbiota-disrupting interventions [3] [4] [6].
Table 3: Microbial Genera Contributing to Tauro-omega-Muricholic Acid Sodium Biosynthesis
Bacterial Genus | Metabolic Function | Genetic Determinants | Regional Gut Distribution |
---|---|---|---|
Clostridium | 7β-dehydroxylation | bai operon (baiA-baiJ) | Distal ileum, colon |
Bacteroides | Deconjugation | Bile salt hydrolases | Throughout intestine |
Lactobacillus | Epimerization | Hydroxysteroid dehydrogenases | Small intestine |
Eubacterium | Oxidation/reduction | Multiple HSDH isoforms | Colon |
The sodium-dependent taurocholate cotransporting polypeptide-mediated reuptake of tauro-omega-muricholic acid sodium in hepatocytes completes the enterohepatic cycle. Pharmacological inhibition of the sodium-dependent taurocholate cotransporting polypeptide using agents like bulevirtide delays hepatic clearance of conjugated bile acids including tauro-omega-muricholic acid sodium, extending their systemic exposure and signaling potential. This observation underscores the integrated host-microbial regulation of tauro-omega-muricholic acid sodium homeostasis and its potential as a modifiable node in bile acid-centered therapies [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: